molecular formula C17H11FO5 B5863721 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate CAS No. 137988-08-0

3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B5863721
CAS No.: 137988-08-0
M. Wt: 314.26 g/mol
InChI Key: CJWWSRKILKZJHK-UHFFFAOYSA-N
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Description

3-(2-Fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate is a synthetic chromenone derivative characterized by a 4-oxo-4H-chromen (coumarin) core. Its structure includes a 2-fluorophenoxy substituent at position 3 and an acetate ester at position 5. Chromenones are renowned for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The acetate group at position 7 may influence solubility and pharmacokinetic properties .

Properties

IUPAC Name

[3-(2-fluorophenoxy)-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO5/c1-10(19)22-11-6-7-12-15(8-11)21-9-16(17(12)20)23-14-5-3-2-4-13(14)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWWSRKILKZJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160433
Record name 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137988-08-0
Record name 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-fluorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions. This reaction forms the chromenone ring system.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the chromenone core with 2-fluorophenol in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the hydroxyl group on the chromenone ring. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chromenone core with a fluorophenoxy group and an acetate functional group. Its molecular formula is C17H11FO5C_{17}H_{11}FO_5, and it is classified under chromen-4-one derivatives. The presence of the fluorine atom enhances its biological activity and reactivity in synthetic pathways.

Chemistry

In the field of organic chemistry, 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:

  • Synthesis of Derivatives : The compound can undergo nucleophilic substitution, oxidation, and reduction reactions to form new derivatives with potential applications in pharmaceuticals.
Reaction TypeExample ProductsCommon Reagents
OxidationQuinonesKMnO₄, CrO₃
ReductionAlcoholsNaBH₄, LiAlH₄
Nucleophilic SubstitutionNew substituted chromenonesAmines, thiols

Biology

Research indicates that this compound exhibits potential biological activities :

  • Antimicrobial Properties : Studies have shown that derivatives of chromenones can inhibit the growth of various pathogens. The fluorophenoxy group may enhance this activity due to its electronic effects.
  • Anticancer Activity : Preliminary investigations suggest that 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate may inhibit cell proliferation in cancer cell lines. For instance, it has been tested against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, showing promising cytotoxic effects.

Medicine

The compound is being explored for its therapeutic potential :

  • Drug Development : Its unique structure allows for modifications that could lead to the development of novel therapeutic agents targeting specific diseases.
  • Molecular Docking Studies : Computational studies have been conducted to predict the interaction of this compound with biological targets, aiding in the design of more effective drugs.

Synthesis and Evaluation

A study published in Scientific Reports details the synthesis of related chromenone derivatives and their biological evaluation. The researchers utilized 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate as a precursor for synthesizing more complex structures with enhanced biological activities .

In vitro studies have demonstrated that compounds derived from 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate exhibit significant cytotoxicity against cancer cell lines. For example, one derivative was found to reduce cell viability by over 70% at specific concentrations .

Mechanism of Action

The mechanism of action of 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group enhances its binding affinity to these targets, while the chromenone core can participate in various biochemical reactions. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chromenone derivatives vary significantly in biological activity based on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activities
3-(2-Fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate 2-Fluorophenoxy (3), Acetate (7) ~358.3* Anticancer (inferred), Anti-inflammatory (moderate)
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate 4-Chlorophenyl (3), 2-Methoxybenzoate (7) ~408.8 High anticancer, Moderate anti-inflammatory
3-(4-Fluorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate 4-Fluorophenyl (3), 3,4-Dimethoxybenzoate (7) ~422.3 High anticancer, Moderate antimicrobial
3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate 4-Methoxyphenyl (3), Acetate (7) ~340.3 Moderate anti-inflammatory, Low anticancer
Ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate 2-Methoxyphenoxy (3), Ethoxyacetate (7) ~398.4 Antioxidant, Anticancer (inferred)

*Molecular weight calculated based on formula C₁₉H₁₃FO₅.

Key Observations:

Substituent Position and Halogen Effects :

  • Fluorine at the 2-position (target compound) may enhance target selectivity compared to 4-fluorophenyl analogs due to steric and electronic effects .
  • Chlorine and bromine at position 3 (e.g., in and ) increase molecular weight and lipophilicity, correlating with higher antimicrobial activity but variable anticancer effects .

Methoxy vs. Fluorophenoxy Groups: Methoxyphenoxy derivatives (e.g., ) exhibit lower electronegativity, reducing binding affinity to enzymatic targets compared to fluorinated analogs .

Insights:
  • The target compound’s 2-fluorophenoxy group likely enhances anticancer activity compared to methoxy or brominated analogs, as fluorinated compounds often exhibit improved membrane permeability and target inhibition .
  • Chlorophenyl derivatives () show higher antimicrobial activity, possibly due to increased halogen-mediated interactions with bacterial enzymes .

Physicochemical Properties

  • Solubility : The acetate group improves aqueous solubility compared to bulkier esters (e.g., 3,4-dimethoxybenzoate in ), aiding in formulation .

Biological Activity

3-(2-Fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate is a synthetic compound belonging to the class of chromenone derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone backbone with a fluorophenoxy substituent, which is known to influence its biological properties. The presence of the fluorine atom in the 2-position of the phenyl ring enhances lipophilicity and may contribute to its interaction with biological targets.

The biological activity of 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases. Studies indicate that it exhibits moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease therapy. For instance, compounds with similar structures showed IC50 values ranging from 10.4 to 34.2 μM against AChE, indicating potential therapeutic applications in neurodegenerative diseases .
  • Antioxidant Activity :
    • The antioxidant properties of chromenone derivatives have been well-documented. The presence of electron-withdrawing groups, such as fluorine, can enhance free radical scavenging capabilities . This activity is crucial in mitigating oxidative stress-related diseases.
  • Anticancer Properties :
    • Preliminary studies suggest that related compounds display cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells . The structural modifications in these derivatives may enhance their selectivity and potency against cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of chromenone derivatives similar to 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate:

Study Findings Reference
Study on furochromonesEvaluated multiple derivatives for AChE inhibition; identified key structural features influencing activity
Antioxidant evaluationDemonstrated significant free radical scavenging activity among chromenone derivatives
Cytotoxicity assaysCompounds showed varying degrees of cytotoxicity against MCF-7 and Hek293 cells

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